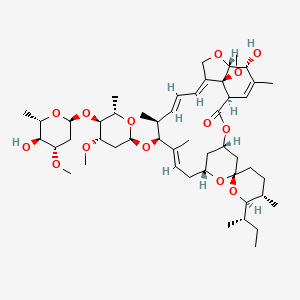
7-O-Methyl ivermectin B1A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-Methyl ivermectin B1A is a derivative of ivermectin, a well-known antiparasitic agent. Ivermectin itself is derived from avermectins, a class of highly-active broad-spectrum antiparasitic agents isolated from the fermentation products of Streptomyces avermitilis. This compound is an analogue of ivermectin B1A, which has been modified to enhance its properties for specific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-Methyl ivermectin B1A involves several steps, starting from the natural product avermectin. The process typically includes:
Protection of Hydroxyl Groups: The hydroxyl groups at specific positions are protected using allyl carbonate.
Oxidation: The hydroxyl group at the 23-position is oxidized to a keto carbonyl group.
Hydrazone Formation: The keto carbonyl group is converted to a hydrazone using organic sulfonyl hydrazine.
Industrial Production Methods
Industrial production of this compound involves fermentation of Streptomyces avermitilis followed by chemical modification. The fermentation process is optimized to maximize the yield of the desired avermectin derivatives, which are then chemically modified to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
7-O-Methyl ivermectin B1A undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of specific functional groups with others to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Used for converting hydroxyl groups to keto groups.
Reducing Agents: Hydroborate is commonly used for reducing hydrazones to hydroxyl groups.
Protecting Groups: Allyl carbonate is used to protect hydroxyl groups during synthesis.
Major Products
The major products formed from these reactions include various derivatives of ivermectin, each with specific modifications to enhance their biological activity .
Wissenschaftliche Forschungsanwendungen
7-O-Methyl ivermectin B1A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and modification of macrolide antibiotics.
Biology: Investigated for its effects on various biological systems, including its antiparasitic activity.
Medicine: Explored for its potential use in treating parasitic infections and other diseases.
Industry: Used in the development of new insecticides and antiparasitic agents
Wirkmechanismus
7-O-Methyl ivermectin B1A exerts its effects by binding selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells. This binding induces irreversible channel opening, leading to hyperpolarization and paralysis of the affected cells. The compound also interacts with other neurotransmitter receptors, including GABA, histamine, and pH-sensitive receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ivermectin B1A: The parent compound from which 7-O-Methyl ivermectin B1A is derived.
25-Methyl ivermectin: A derivative with enhanced insecticidal activity.
25-Ethyl ivermectin: Another derivative with improved properties for specific applications
Uniqueness
This compound is unique due to its specific modifications, which enhance its biological activity and make it suitable for a wider range of applications compared to its parent compound and other derivatives .
Eigenschaften
Molekularformel |
C49H76O14 |
|---|---|
Molekulargewicht |
889.1 g/mol |
IUPAC-Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-hydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C49H76O14/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(60-40-23-38(54-10)45(32(8)58-40)61-39-22-37(53-9)42(51)31(7)57-39)27(3)14-13-15-33-25-56-46-41(50)30(6)20-36(47(52)59-35)49(33,46)55-11/h13-16,20,26-27,29,31-32,34-46,50-51H,12,17-19,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42-,43-,44+,45-,46+,48+,49+/m0/s1 |
InChI-Schlüssel |
AMYMNGXADZZKER-BVULNTBZSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)OC)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
Kanonische SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)OC)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


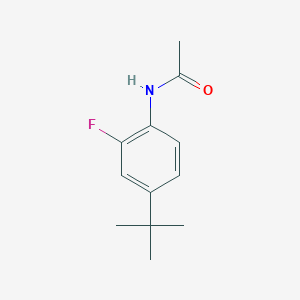

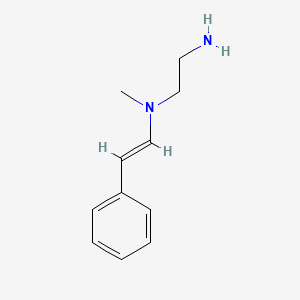

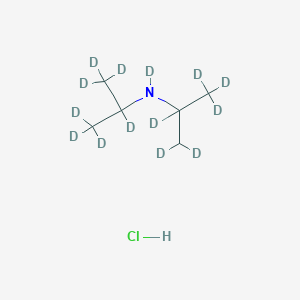
![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
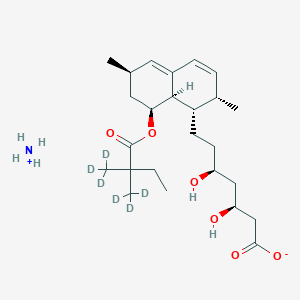
![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)



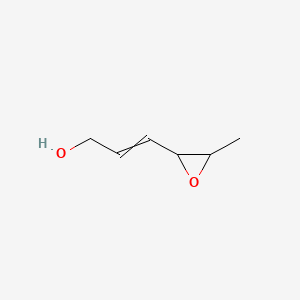
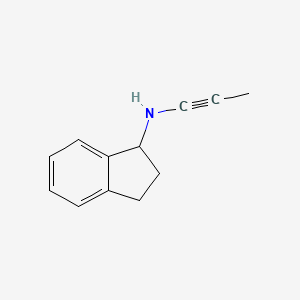
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
